molecular formula C7H10O4 B1205025 Gabosine N

Gabosine N

Cat. No.: B1205025
M. Wt: 158.15 g/mol
InChI Key: YNPFEYUTCGDFDD-QXRNQMCJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gabosine N is a member of the gabosine family, a group of polyhydroxylated cyclohexanone carbasugars derived from bacterial sources. These compounds are characterized by a cyclohexane ring structure that mimics monosaccharides, making them valuable synthons in organic chemistry and promising candidates for biological activity research. General research on gabosines has indicated a wide range of potential pharmacological properties, including antibiotic, anticancer, and enzyme inhibition activities . As keto-carbasugars, they are coveted synthetic targets, and methodologies such as chemoenzymatic synthesis are often employed for their enantioselective preparation . This product, this compound, is provided for research and development purposes exclusively. It is not intended for diagnostic or therapeutic uses. Please consult the product data sheet for specific structural and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(4R,5R,6R)-4,5,6-trihydroxy-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C7H10O4/c1-3-2-4(8)6(10)7(11)5(3)9/h2,4,6-8,10-11H,1H3/t4-,6-,7+/m1/s1

InChI Key

YNPFEYUTCGDFDD-QXRNQMCJSA-N

SMILES

CC1=CC(C(C(C1=O)O)O)O

Isomeric SMILES

CC1=C[C@H]([C@H]([C@H](C1=O)O)O)O

Canonical SMILES

CC1=CC(C(C(C1=O)O)O)O

Synonyms

epigabosine N
gabosine N

Origin of Product

United States

Isolation and Source Organism Methodologies of Natural Gabosine N

Methodologies for the Isolation of Gabosines from Streptomyces Strains

The isolation of gabosines from Streptomyces typically commences with the microbial fermentation of the producing strain. This process involves cultivating Streptomyces in suitable liquid media, such as Millet Medium, under controlled conditions mdpi.com. For instance, incubation in an orbital shaker incubator at 200 rpm and 30 °C for approximately 10 days has been noted for Streptomyces cultivation in research settings imrpress.com.

Following the fermentation period, the broth undergoes a series of separation steps to obtain the crude extract containing the gabosines. This generally includes filtration and centrifugation to remove microbial biomass and precipitates mdpi.com. The supernatant, rich in dissolved secondary metabolites, is then subjected to extraction using organic solvents, such as ethyl acetate, to partition the target compounds from the aqueous phase mdpi.com. Subsequent concentration of the organic extract under vacuum yields a crude mixture of metabolites mdpi.com.

Chromatographic and Purification Techniques for Gabosine N Isolation

The purification of this compound from the crude extract relies heavily on chromatographic techniques. Flash column chromatography, typically employing silica (B1680970) gel as the stationary phase, is a widely utilized method for separating gabosines and related carbasugars mdpi.comrsc.org. Eluents are carefully selected to achieve optimal separation based on the polarity differences of the compounds. Thin-layer chromatography (TLC) is routinely employed throughout the purification process for monitoring the progress of separations and identifying fractions containing the desired compound mdpi.comrsc.org.

For specific gabosines, such as gabosine H, purification has been achieved through column chromatography using solvent systems like dichloromethane/methanol (9:1 v/v) nih.gov. While specific detailed purification protocols for naturally isolated this compound are not extensively documented in the public domain, synthetic routes to this compound also involve purification by flash column chromatography on silica dioxide (SiO2) mdpi.com. In some instances, purification can also be achieved through crystallization, yielding pure compounds rsc.org.

Microbial Fermentation Strategies for Gabosine Production in Research

Batch fermentation is a common approach, where the Streptomyces strain is grown in a contained system with a fixed amount of nutrient medium mdpi.com. Optimization of fermentation parameters, such as nutrient composition (e.g., carbon and nitrogen sources), pH, temperature, and aeration, is crucial for maximizing the yield of target metabolites nih.gov. For instance, controlling the carbon-to-nitrogen ratio can regulate protease fermentation, and various cultivation strategies like fed-batch, continuous, or chemostat approaches can prolong the stationary phase of the culture to enhance production dp.tech. The selection of appropriate high-yielding strains and systematic optimization of culture conditions are paramount for achieving optimal yields in microbial production jst.go.jp.

Investigation of Other Potential Natural Sources of this compound

While Streptomyces strains are the primary and most well-documented natural sources for the isolation of gabosines, including this compound, research has identified other natural products with structural similarities to the gabosine family. These related carbasugars and cyclohexenone derivatives have been isolated from various other microbial sources:

Fungi :

Aspergillus parasiticus, a marine-derived fungus, produces parasitenone, an epoxycyclohexenone structurally related to gabosine core.ac.uk.

Curvularia eragrostidis has been found to produce MK7607, another cyclohexene (B86901) derivative that shares structural patterns with gabosines researchgate.net.

Phellinus sp. and Periconia byssoides are known to produce cyclophellitol (B163102) and pericosines A-E, respectively, which are also carbasugars belonging to the broader family of compounds related to gabosines researchgate.net.

Despite the discovery of these related compounds in diverse organisms, direct evidence of this compound isolation from sources other than Streptomyces strains is not explicitly reported in the available scientific literature. The focus of natural isolation efforts for this compound remains predominantly on its production by Streptomyces.

Structural Elucidation Methodologies and Stereochemical Assignment of Gabosine N

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms. For Gabosine N and related gabosines, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial. researchgate.netresearchgate.net

Table 1: Selected ¹H NMR Data for (4S,5R,6R)-4,5,6-Trihydroxy-2-methylcyclohex-2-en-1-one (400 MHz, CDCl₃) semanticscholar.org

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
6.68dq2.3, 1.41HH-3
4.59ddd7.1, 2.3, 2.11HH-4
4.57d3.51HH-6
4.05dd7.1, 3.51HH-5
1.88dd2.1, 1.43HH-7 (Methyl)

Table 2: Selected ¹³C NMR Data for (4S,5R,6R)-4,5,6-Trihydroxy-2-methylcyclohex-2-en-1-one (100 MHz, CDCl₃) semanticscholar.org

Chemical Shift (δ, ppm)TypeAssignment
190.6sC-1 (Carbonyl)
144.1dC-3
134.3sC-2
74.6dC-5
69.3dC-4
61.4dC-6
15.7qC-7 (Methyl)

These 1D NMR data provide crucial information about the presence of a methyl group (δH 1.88, δC 15.7), a carbonyl carbon (δC 190.6), and several oxygen-bearing carbons and protons, consistent with the polyhydroxylated cyclohexenone structure of gabosines. semanticscholar.org The chemical shifts of the olefinic protons and carbons (e.g., H-3 at δH 6.68, C-2 at δC 134.3, C-3 at δC 144.1) confirm the presence of the cyclohexenone moiety. semanticscholar.org

Two-dimensional NMR techniques are indispensable for establishing atom-to-atom connectivities and relative stereochemistry. These methods have been extensively applied in the characterization of gabosines, including this compound. researchgate.netresearchgate.net

COSY (COrrelation SpectroscopY) : COSY experiments reveal proton-proton correlations through bonds, typically up to three bonds away. nih.govrudolphresearch.com For this compound, COSY correlations would establish the spin systems of the cyclohexene (B86901) ring, linking adjacent protons and confirming the connectivity of the hydroxyl-bearing carbons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC provides direct one-bond correlations between protons and their directly attached carbons. nih.govrudolphresearch.com This experiment is vital for assigning proton signals to their corresponding carbon signals, particularly for the methine and methylene (B1212753) carbons of the cyclohexene ring and the methyl group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects long-range correlations (typically 2-4 bonds) between protons and carbons. nih.govrudolphresearch.com This is crucial for establishing connectivity across quaternary carbons, carbonyl groups, and unsaturated centers. For this compound, HMBC correlations would confirm the attachment of the methyl group to the unsaturated carbon and the positions of the hydroxyl groups relative to the carbonyl and double bond. researchgate.net

NOESY (Nuclear Overhauser Enhancement SpectroscopY) : NOESY experiments reveal spatial proximity between protons, regardless of bond connectivity. nih.goviucr.org This technique is critical for determining the relative stereochemistry of chiral centers. By observing NOE correlations between protons on different parts of the cyclohexene ring, the relative orientation (e.g., cis or trans) of the hydroxyl groups and the methyl group can be established, providing key information for the assignment of the (4R,5R,6R) configuration. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to provide information about its fragmentation pattern, which aids in structural elucidation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the precise determination of a compound's elemental composition. For compounds with the molecular formula C7H10O4, such as this compound, HRMS is essential to confirm the exact number of atoms and differentiate it from other isomers. semanticscholar.org

Table 3: High-Resolution Mass Spectrometry Data for (4S,5R,6R)-4,5,6-Trihydroxy-2-methylcyclohex-2-en-1-one (C₇H₁₀O₄) semanticscholar.org

Ion TypeCalculated m/z (C₇H₁₀O₄)Found m/z
[M-H]⁻157.0506157.0505

The HRMS data for the (4S,5R,6R) epimer (C7H10O4) shows a calculated m/z of 157.0506 for the [M-H]⁻ ion, with a found value of 157.0505. semanticscholar.org This high degree of accuracy confirms the molecular formula of C7H10O4 for this class of compounds. The fragmentation pattern observed in MS/MS experiments can further support the proposed structure by revealing characteristic fragments corresponding to the loss of water molecules or other substituents from the polyhydroxylated cyclohexenone core. researchgate.net

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is considered the gold standard for determining the absolute and relative configurations of crystalline compounds. technologynetworks.comresearchgate.net For this compound, X-ray analysis has been instrumental in verifying its absolute stereochemistry. researchgate.net The crystal structure of this compound reveals a cyclohexene skeleton that adopts an envelope conformation. researchgate.net This detailed three-dimensional information, including bond lengths, bond angles, and torsion angles, confirms the connectivity and the precise spatial arrangement of the carbonyl, methyl, and hydroxyl groups. researchgate.netdigicollections.net The absolute configuration of this compound, defined as (4R,5R,6R), was confirmed through X-ray analysis, providing unambiguous proof of its stereochemistry. researchgate.net

Chiroptical Methods (e.g., Optical Rotation, ECD) in Stereochemical Assignment

Chiroptical methods, such as optical rotation and Electronic Circular Dichroism (ECD) spectroscopy, are vital for assigning the stereochemistry of chiral molecules, especially when X-ray quality crystals are difficult to obtain or as complementary evidence. mdpi.comlew.ro

Optical rotation measures the ability of a chiral compound to rotate the plane of plane-polarized light. The specific optical rotation ([α]D) is a characteristic physical property that depends on the compound's structure, concentration, solvent, temperature, and wavelength. rudolphresearch.commdpi.com For the (4S,5R,6R) epimer of this compound (C7H10O4), a specific optical rotation of [α]20 D = +65.7◦ (c = 0.03) has been reported. semanticscholar.org This positive rotation indicates its dextrorotatory nature.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netlew.ro The resulting ECD spectrum, with its characteristic Cotton effects (bands of opposite sign), provides valuable information about the absolute configuration of chromophores within the molecule. lew.ronih.gov While specific ECD data for this compound itself were not found in the provided results, ECD has been successfully applied to determine the absolute configurations of other gabosines and related polyoxygenated cyclohexenone "ketocarbasugars." researchgate.net The analysis of ECD spectra, often coupled with theoretical calculations, is a powerful tool for confirming stereochemical assignments in the gabosine family. lew.ronih.gov

Biosynthetic Pathway Delineation of Gabosine N

Proposed Biosynthetic Origins of Gabosines within Carba-sugar Metabolism

The biosynthesis of gabosines is intricately linked to the broader carba-sugar metabolic pathways found in producing microorganisms. Carba-sugars were first synthesized in 1966, with the initial natural carba-sugar isolated from a Streptomyces species in 1973 universidadeuropea.com. A pivotal intermediate in the biosynthesis of various carba-sugars, including gabosines, is 2-epi-5-epi-valiolone (B1265091) researchgate.netuniversidadeuropea.com. This seven-carbon cyclitol is believed to originate from sedoheptulose (B1238255) 7-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. The cyclization of sedoheptulose 7-phosphate leads to the formation of 2-epi-5-epi-valiolone, which then serves as a precursor for a range of carba-sugars, including those structurally related to acarbose (B1664774) and, by extension, gabosines researchgate.net.

Enzymatic Transformations and Intermediates in Gabosine Biosynthesis

The conversion of 2-epi-5-epi-valiolone into the diverse array of gabosines, including Gabosine N, involves a series of complex enzymatic transformations. These steps are known to include dehydration, oxidation, reduction, and epimerization reactions universidadeuropea.comscite.ai. While the precise enzymatic machinery responsible for each step in the biosynthesis of this compound is still under investigation, studies on related carba-sugars provide insights into potential mechanisms. For instance, in the biosynthesis of other carba-sugars like butirosin, specific enzymes such as DOIS (deoxy- myo-inositol synthase) enzymes (e.g., BtrC) catalyze carbocycle-forming reactions from precursors like glucose 6-phosphate researchgate.net. It is hypothesized that analogous enzymatic activities facilitate the multi-step conversion of 2-epi-5-epi-valiolone into the final gabosine structures, though the exact enzymatic processes for these later stages remain an area of ongoing research scite.ai.

Isotopic Labeling Studies for Pathway Elucidation

Genetic Approaches to Investigating Biosynthetic Gene Clusters

The production of secondary metabolites like gabosines in microorganisms is typically governed by specialized biosynthetic gene clusters (BGCs) nih.gov. These clusters are organized groups of genes that encode all the necessary enzymes and regulatory elements for the synthesis of a particular natural product nih.gov. Genome sequencing of Streptomyces strains, the primary producers of gabosines, has revealed a significant number of these BGCs, many of which are "silent" or "cryptic" under standard laboratory conditions, meaning their products are not readily observed researchgate.netresearchgate.net.

Investigating these BGCs involves various genetic approaches:

Genome Mining: Bioinformatic tools are employed to identify potential BGCs within sequenced microbial genomes by searching for characteristic gene sequences encoding known biosynthetic enzymes or regulatory proteins researchgate.netresearchgate.net.

Heterologous Expression: Identified BGCs can be cloned and expressed in genetically tractable host organisms, allowing for the activation and characterization of the encoded biosynthetic pathway and the discovery of novel natural products.

Metabolic Engineering: Once a BGC is identified, genetic manipulation techniques can be used to optimize the expression of pathway genes, overexpress positive regulatory genes, or delete negative regulatory genes to enhance the production of the desired metabolite.

Although specific details about the BGC for this compound were not found, the general understanding of Streptomyces secondary metabolism strongly suggests that its biosynthesis is encoded within such a cluster. The application of these genetic approaches is crucial for a comprehensive understanding of this compound biosynthesis and for potentially engineering its production.

Chemical Synthesis Strategies for Gabosine N and Analogs

Total Synthesis Approaches to Gabosine N

The total synthesis of this compound has been achieved through multiple routes, often embedded within broader strategies aimed at accessing a range of gabosine family members. These approaches typically involve the stereocontrolled construction of the highly functionalized cyclohexenone core, a defining feature of this class of natural products.

Stereoselective and Enantioselective Synthetic Routes

A significant achievement in the synthesis of this compound has been the development of enantioselective routes that provide access to both of its enantiomers, (+) and (-)-Gabosine N. One notable strategy commences from a masked p-benzoquinone derivative. This approach hinges on an enantioselective acetylation of a key hydroxyketal intermediate, which effectively sets the stereochemistry for the rest of the synthesis. This pivotal enzymatic resolution allows for a divergent pathway to either enantiomer of the target molecule. Following the establishment of this key chirality, the synthesis proceeds through a series of transformations including desulfurization and an oxidation/pyrolysis protocol to yield the desired enone system of this compound. This methodology has been successfully applied to the synthesis of both (+)- and (-)-Gabosine N, as well as their epimers, (+)- and (-)-epithis compound. acs.orgresearchgate.net

Another powerful strategy employs a tunable, regioselective aldol (B89426) cyclization. This approach allows for the controlled formation of two different cyclohexanone (B45756) intermediates, which can then be elaborated into a variety of gabosines. Specifically, one of these versatile intermediates has been utilized in the synthesis of (-)-Gabosine N, demonstrating the efficacy of this divergent method. acs.orgrsc.orgresearchgate.netnp-mrd.org

The table below summarizes the key aspects of these enantioselective syntheses.

Starting MaterialKey StrategyTarget Enantiomers
Masked p-benzoquinoneEnantioselective acetylation(+)-Gabosine N, (-)-Gabosine N
Flexible diketone precursorTunable regioselective aldol cyclization(-)-Gabosine N

Key Synthetic Intermediates and Chiral Pool Feedstocks

The synthesis of this compound relies on the preparation of crucial polyoxygenated intermediates. In the strategy starting from a masked p-benzoquinone, a key hydroxyketal serves as a branch point for the synthesis of different enantiomers. Subsequent intermediates include diastereomeric ketones that are then converted to the corresponding enones. acs.org In the divergent approach utilizing a switchable aldol cyclization, two distinct cyclohexa(e)none intermediates are generated, which act as versatile building blocks for various C7 carbasugars, including (-)-Gabosine N. acs.orgrsc.orgresearchgate.net

Many synthetic routes toward gabosines and related carbasugars leverage the "chiral pool," which consists of readily available, enantiomerically pure natural products. While specific syntheses of this compound have been achieved from achiral starting materials through asymmetric catalysis, other members of the gabosine family have been synthesized from chiral pool feedstocks such as D-glucose and δ-d-gluconolactone. np-mrd.org These approaches highlight a common strategy in natural product synthesis where the inherent chirality of a starting material is transferred to the final target molecule.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic approaches, which combine the selectivity of enzymatic transformations with the versatility of chemical synthesis, have been effectively employed in the synthesis of various carbasugars. While a specific chemoenzymatic total synthesis of this compound has not been extensively detailed in the reviewed literature, the principles of this methodology are highly relevant. For instance, the enantioselective acetylation of a hydroxyketal intermediate, a key step in one of the total syntheses of this compound, is an example of an enzymatic resolution. acs.org

Furthermore, chemoenzymatic strategies have been successfully used to prepare chiral diol synthons from monosubstituted benzenes. nih.gov These chiral building blocks are valuable for the enantioselective synthesis of natural products, including other members of the gabosine family like Gabosine A. nih.gov The application of enzymes for key stereoselective steps, such as hydrolysis or oxidation, within a broader chemical synthesis framework holds significant potential for the efficient and enantiopure production of this compound and its analogs.

Divergent and Diversity-Oriented Synthesis (DOS) of this compound and Related Carbasugars

Divergent and diversity-oriented synthesis (DOS) have emerged as powerful strategies for the efficient generation of libraries of complex molecules from a common intermediate. This approach is particularly well-suited for the gabosine family, given the structural diversity within this class of natural products.

A notable example is a divergent strategy that hinges on a tunable, regioselective aldol cyclization of a flexible precursor. acs.orgrsc.orgresearchgate.net By carefully selecting the reaction promoters, one of two different cyclization modes can be favored, leading to two distinct cyclohexanone intermediates. These intermediates serve as versatile platforms for the synthesis of a wide range of C7 carbasugars. This powerful approach has been successfully applied to the synthesis of (-)-Gabosine N, among other gabosines, showcasing the efficiency of generating multiple complex natural products from a single, strategically designed precursor. acs.orgrsc.orgresearchgate.net

The table below illustrates the divergent nature of this synthesis.

PrecursorPromoterIntermediateSynthesized Gabosines (from Intermediate 10)
Flexible diketonePromoter ACyclohexenone 3Eight natural carbasugars
Flexible diketonePromoter BCyclohexenone 10(-)-Gabosine L, (-)-Gabosine A, (-)-Gabosine B, (-)-Gabosine N, (-)-Gabosine O

Development of Novel Reactions and Methodologies Inspired by Gabosine Synthesis

While the synthesis of this compound itself has not been directly credited with the development of entirely new name reactions, the pursuit of this and other gabosines has served as a fertile ground for the application and validation of novel and powerful synthetic methodologies. The structural complexity and dense stereochemistry of the gabosine core have necessitated the use of cutting-edge synthetic techniques.

For example, the synthesis of various gabosines has showcased the utility of iron-catalyzed intramolecular tandem aldol processes and intramolecular tandem seleno-Michael/aldol reactions. mdpi.com These methods allow for the efficient construction of the cyclohexenone ring system with a high degree of stereocontrol. The successful application of these newer synthetic methods to the gabosine framework highlights how the challenges posed by complex natural product synthesis can drive the adoption and refinement of innovative chemical transformations.

Structure Mechanism Relationship Studies of Gabosine N and Derivatives

Design and Synthesis of Gabosine N Analogs for Mechanistic Probing

A key approach in mechanistic probing involves the enantioselective synthesis of this compound and its stereoisomers. For instance, the enantioselective synthesis of both (+)- and (-)-gabosine N, as well as (+)- and (-)-epigabosines N and O, has been achieved starting from a masked p-benzoquinone, providing access to compounds with precisely controlled stereochemistry. Such controlled synthesis allows researchers to compare the biological activities of different stereoisomers, thereby revealing the importance of specific chiral centers for target interaction.

Analogs of gabosines have been developed to investigate their inhibitory effects on specific enzymes. For example, new gabosine analogues have been studied for their ability to inhibit glutathione (B108866) S-transferase M1 (GST-M1), a mechanism essential for overcoming cisplatin (B142131) resistance in lung cancer cells. Similarly, a range of gabosine and chlorogentisyl alcohol derivatives were synthesized and evaluated for their inhibitory activity against Escherichia coli β-glucuronidase (EcGUS). These studies involve introducing various substituents or modifying existing ones to identify structural elements critical for enzyme binding and inhibition. The systematic variation of chemical features, such as halogen electronegativity, electron density of aromatic rings, molecular size, rigidity, lipophilicity, and aromaticity, in derivatives helps to map the structural requirements for potency and selectivity.

Investigating the Influence of Stereochemistry on Molecular Interactions

Stereochemistry plays a paramount role in the biological activity of this compound and its derivatives, profoundly influencing their molecular interactions with biological targets. This compound, specifically identified as (4R,5R,6R)-4,5,6-trihydroxy-2-methylcyclohex-2-enone, possesses defined stereogenic centers whose absolute and relative configurations are critical dp.tech. The precise three-dimensional arrangement of atoms in a molecule dictates its ability to be recognized by and interact with enzymes, receptors, and other biomolecules.

The gabosine family's structural diversity is significantly influenced by the relative and absolute configurations of their stereogenic centers nih.gov. Studies involving the synthesis of different stereoisomers, such as (+)- and (-)-gabosine N and their epigabosine counterparts, enable direct comparison of their biological profiles. Differences in stereochemistry can lead to distinct binding affinities, altered substrate recognition, or even entirely different biological outcomes, highlighting that even subtle changes in spatial arrangement can have profound effects on molecular recognition and function. For instance, the specific orientation of hydroxyl groups in polyhydroxylated carbasugars can influence hydrogen bonding patterns, which are crucial for intermolecular interactions and binding selectivity.

Elucidation of Essential Pharmacophores for Targeted Interactions

The elucidation of essential pharmacophores is a critical step in understanding the targeted interactions of this compound. A pharmacophore is defined as the ensemble of steric and electronic features necessary for optimal supramolecular interactions with a specific biological target, ultimately triggering or blocking a biological response. These features are abstract representations of interaction types, such as hydrogen bond donors/acceptors, aromatic rings, or hydrophobic centers, arranged in a specific three-dimensional pattern.

For this compound and its derivatives, pharmacophore modeling helps identify the crucial functionalities required for their observed activities, such as enzyme inhibition. For example, in studies concerning gabosine and chlorogentisyl alcohol derivatives as EcGUS inhibitors, research indicated that the introduction of substituents capable of forming polar interactions with the binding sites of the receptor led to more active structures. This suggests that specific hydroxyl groups or other polar moieties within the gabosine scaffold are likely essential pharmacophoric features for this particular inhibitory activity.

Pharmacophore models are typically derived from structure-activity relationship (SAR) studies of a series of active and inactive compounds. By analyzing how structural modifications affect biological activity, researchers can infer which parts of the molecule are indispensable for interaction with the target. This approach allows for the "essence" of the structure-activity knowledge to be captured, guiding the design of new compounds with improved potency and selectivity.

Correlation of Structural Motifs with Specific Biological Mechanism Modulations

The correlation of specific structural motifs within this compound and its derivatives with their biological mechanism modulations is a culmination of structure-mechanism relationship studies. Structural motifs are common three-dimensional structures that contribute directly or indirectly to the biochemical or biological function of a molecule.

In the context of gabosines, the polyhydroxylated methyl cyclohexane (B81311) system serves as a foundational structural motif dp.technih.gov. Modifications to this core, or the precise spatial arrangement of its hydroxyl groups and methyl side chain, constitute specific motifs that can be correlated with distinct biological activities. For example, the inhibitory activity of gabosine analogues against GST-M1, which helps overcome cisplatin resistance, implies that certain structural features are critical for binding to and inactivating this enzyme. Similarly, the potent inhibitory activity of some gabosine derivatives against EcGUS, with certain compounds demonstrating superior activity, suggests that specific structural motifs, such as the presence of a chlorogentisyl alcohol moiety, contribute significantly to this effect. The furan (B31954) ring in one derivative was even identified as a potential key moiety in obstructing the active domain of EcGUS.

The systematic understanding of these correlations allows for the rational design of new compounds. By identifying and optimizing these essential structural motifs, researchers can enhance the desired biological activity, improve selectivity, and potentially reduce off-target effects. This mechanistic insight provides a foundation for developing targeted modulators of biological processes based on the this compound scaffold.

Molecular and Cellular Mechanism of Action Investigations

Identification of Molecular Targets and Binding Dynamics

Gabosines are recognized for their ability to inhibit enzymes and bind to DNA, representing key aspects of their molecular targeting. dp.technih.govnih.gov

Enzyme Inhibition Mechanisms (e.g., Glutathione (B108866) S-transferase M1, β-Glucuronidase)

Gabosine analogues have demonstrated significant enzyme inhibitory activities against several key enzymes.

Glutathione S-transferase M1 (GSTM1) New gabosine analogues have been investigated for their potent inhibitory effects on human Glutathione S-transferase M1 (GSTM1). This inhibition is considered crucial for overcoming cisplatin (B142131) resistance in lung cancer cells. For instance, 4-O-decyl-gabosine D, a gabosine analogue, exhibited an optimal synergistic effect in A549 human lung adenocarcinoma epithelial cells, a mechanism linked to GSTM1 inhibition and supported by siRNA-mediated knockdown of the GSTM1 gene.

β-Glucuronidase (EcGUS) Derivatives of gabosine and chlorogentisyl alcohol, isolated from the marine-derived fungus Epicoccum sp. GST-5, have been evaluated for their in vitro inhibitory activity against E. coli β-glucuronidase (EcGUS). dp.tech A notable finding is that 14 of these compounds displayed superior inhibitory activity compared to the standard d-saccharic acid 1,4-lactone. dp.tech Specifically, compounds featuring a chlorogentisyl alcohol moiety, such as compound 17 and compound 1, demonstrated the most potent inhibitory effects. Quantitative Structure-Activity Relationship (QSAR) profiling indicated that the presence of substituents capable of forming polar interactions with the enzyme's binding sites leads to enhanced activity.

Other Enzyme Inhibitions The gabosine family exhibits broader enzyme inhibition profiles:

Gabosine J has been shown to inhibit α-mannosidase. dp.tech

Its reduced forms, gabosinol J-α and gabosinol J-β, inhibit β-galactosidase and β-glucosidase, respectively. dp.tech

Gabosine P demonstrated α-glucosidase inhibitory activity, with molecular docking studies revealing hydrogen bonding and hydrophobic interactions within the enzyme's active site. dp.tech

Gabosine A is known to inhibit Glyoxalase I.

The following table summarizes key enzyme inhibition data for gabosine derivatives:

Compound (Type)Target EnzymeIC50 / Ki (µM)Reference
4-O-decyl-gabosine D (Analogue)Glutathione S-transferase M1Not specified (synergistic effect)
Gabosine derivative (Compound 17)E. coli β-Glucuronidase0.24 ± 0.02
Gabosine derivative (Compound 1)E. coli β-Glucuronidase0.74 ± 0.03
d-saccharic acid 1,4-lactone (Standard)E. coli β-Glucuronidase56.74 ± 4.01 dp.tech
Gabosine Jα-mannosidase260 dp.tech
Gabosinol J-αβ-galactosidase600 dp.tech
Gabosine Pα-glucosidase9.07 dp.tech
Gabosine AGlyoxalase INot specified

DNA Binding Properties and Interaction Modes

Gabosines, including Gabosine N, possess notable DNA-binding properties. dp.technih.govnih.gov The investigation of these properties for gabosines, such as this compound, has been conducted using techniques like thin-layer chromatography (bimolecular-chemical screening). nih.gov The confirmed absolute stereochemistry of this compound through X-ray analysis provides a structural basis for understanding its specific molecular interactions with DNA. nih.gov

Modulation of Cellular Pathways and Signaling Cascades

The enzyme inhibition and DNA-binding activities of gabosines contribute to their modulation of various cellular pathways and signaling cascades. For instance, the inhibition of Glutathione S-transferase M1 by gabosine analogues is critical for overcoming cisplatin resistance in lung cancer cells, thereby modulating the cellular response to chemotherapeutic agents. Similarly, the inhibition of β-glucuronidase by gabosine derivatives helps reduce the levels of toxic substances in the intestine, which are often associated with anti-cancer and anti-inflammatory therapies, thus influencing cellular toxicity and drug efficacy. More broadly, carbasugars, the class to which gabosines belong, are known to be involved in diverse cellular signaling pathways. nih.gov

Receptor-Ligand Interaction Dynamics at the Molecular Level

At the molecular level, the interaction dynamics of gabosines with their targets, such as enzymes, involve specific binding mechanisms. For example, QSAR profiling of gabosine derivatives as β-glucuronidase inhibitors highlighted that the introduction of substituents capable of forming polar interactions with the enzyme's binding sites significantly enhances inhibitory activity. Furthermore, molecular docking studies on gabosine P's interaction with α-glucosidase revealed the presence of hydrogen bonding and hydrophobic interactions, illustrating the precise molecular recognition events that dictate binding affinity and inhibitory potency. dp.tech These detailed molecular insights are crucial for understanding how gabosines exert their biological effects.

Preclinical in vitro Mechanistic Studies in Model Systems

Preclinical in vitro mechanistic studies are fundamental for elucidating the mode of action of compounds like this compound. The β-glucuronidase inhibitory activity of gabosine and chlorogentisyl alcohol derivatives has been extensively evaluated in vitro using E. coli β-glucuronidase (EcGUS) as a model system. dp.tech Similarly, the inhibition of Glutathione S-transferase M1 by gabosine analogues was investigated in A549 human lung adenocarcinoma epithelial cells. The in vitro assessment of Gabosine P's α-glucosidase inhibitory activity also provides critical mechanistic data. dp.tech Additionally, the DNA-binding properties of gabosines, including this compound, have been characterized through in vitro studies utilizing thin-layer chromatography. nih.gov These studies in controlled model systems are essential for understanding the compound's specific molecular and cellular interactions before further development.

Advanced Analytical Techniques in Gabosine N Research

Chromatographic Separations for Complex Mixture Analysis in Research

Chromatographic techniques are indispensable for separating Gabosine N from the complex mixtures in which it is naturally found or synthetically produced. These methods enable the isolation of pure compounds for subsequent detailed characterization.

High-Performance Liquid Chromatography (HPLC) in Research

High-Performance Liquid Chromatography (HPLC) is a widely employed technique in Gabosine research for both analytical and preparative purposes. It allows for the separation of gabosines based on their polarity and other physicochemical properties. Analytical HPLC systems, such as the FUTECS NS 4000, have been utilized for the analysis of gabosines, often employing UV detection at wavelengths like 256 nm. researchgate.net

The chiral nature of this compound, with its defined (4R,5R,6R) absolute configuration, makes chiral HPLC particularly relevant for its analysis and for distinguishing it from potential enantiomers or diastereomers. Chiral HPLC, for instance, using columns like CHIRALPAK® AD-H, has been successfully applied to determine the enantiomeric composition of related natural products, demonstrating its utility for compounds with stereocenters such as this compound. researchgate.net The application of HPLC-UV and HPLC-CD (Circular Dichroism) further extends its capability to study stereochemical stability and chiroptical properties. dp.tech

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful separation technique typically applied to volatile or semi-volatile compounds. While this compound, being a polyhydroxylated cyclohexenone, may not be inherently highly volatile, derivatization strategies can render it suitable for GC analysis. Derivatization involves chemically modifying the compound to increase its volatility and thermal stability, allowing it to pass through the GC column.

GC, often coupled with mass spectrometry (GC-MS), is routinely used in research for separating complex mixtures and identifying individual components. thermofisher.com In the broader context of metabolomics and natural product research, GC-MS has been employed for comprehensive metabolic profiling and the identification of volatile compounds from various sources. nih.govresearchgate.net This suggests that if this compound or its derivatives are volatile enough, GC could be a valuable tool for its quantitative analysis and for identifying its presence in complex matrices, potentially after appropriate derivatization to enhance its volatility.

Spectroscopy for Advanced Characterization in Research

Spectroscopic methods provide crucial information about the molecular structure, functional groups, and stereochemistry of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is fundamental for identifying functional groups present in this compound. IR spectra are recorded to characterize synthesized gabosines and their intermediates, providing insights into the presence of hydroxyl, carbonyl, and alkene functionalities characteristic of its cyclohexenone structure. rsc.orgresearchgate.netnih.gov For instance, the stretching vibrations of O-H, C=O (ketone), and C=C (alkene) groups would be observable in the IR spectrum, typically within specific wavenumber ranges (e.g., 3550-3200 cm⁻¹ for O-H, 1750-1665 cm⁻¹ for C=O, and 1680-1620 cm⁻¹ for C=C). wpmucdn.com

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to detect chromophores and conjugated systems within the molecule. This compound contains a conjugated enone system (α,β-unsaturated ketone), which is a strong chromophore, leading to characteristic absorption bands in the UV-Vis region. UV-Vis analysis is essential for metabolite structure elucidation and for quantitative analysis based on the Beer-Lambert law. researchgate.netcanterbury.ac.nzmsu.edu The UV-Vis spectrum of a conjugated ketone, such as this compound, typically shows a strong π→π* transition at shorter wavelengths and a weaker n→π* transition at longer wavelengths. msu.edu

Circular Dichroism (CD) for Chiral Analysis

Circular Dichroism (CD) spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration and conformational properties of chiral molecules like this compound. u-tokyo.ac.jpbiorxiv.org Given that this compound possesses multiple stereocenters and a defined absolute configuration ((4R,5R,6R)), CD spectroscopy is critical for confirming its stereochemistry and for analyzing any changes in its chiral environment. rsc.orgresearchgate.netdp.tech The CD spectrum measures the differential absorption of left and right circularly polarized light, providing a unique chiroptical fingerprint that is highly sensitive to the three-dimensional arrangement of atoms. This technique has been explicitly used to determine the absolute configurations of new gabosine metabolites. researchgate.net

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Integrated Analysis in Research

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, offering comprehensive analytical insights.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are widely applied for the identification, characterization, and quantification of this compound in complex samples. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) has been used to establish the structures and absolute configurations of new gabosine metabolites, providing precise molecular weight information and fragmentation patterns crucial for structural elucidation. researchgate.net LC-MS/MS methods are developed and validated for the quantification of various compounds in biological fluids like plasma and serum, demonstrating their high sensitivity and selectivity for trace analysis. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital hyphenated technique. As discussed, if this compound or its derivatives are volatile, GC-MS provides excellent separation and identification capabilities. It is used for identifying unknown compounds, quantifying analytes, and detecting trace contaminants in various research applications. thermofisher.comnih.gov The mass spectrometer in GC-MS separates ions based on their mass-to-charge (m/z) ratios, generating a mass spectrum that serves as a unique fingerprint for compound identification, often by comparison with spectral libraries. thermofisher.comnih.gov

These advanced analytical techniques, both individually and in hyphenated combinations, are fundamental to the ongoing research into this compound, enabling its discovery, structural characterization, and quantitative analysis in diverse scientific contexts.

Computational and Theoretical Studies on Gabosine N

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are instrumental in predicting and analyzing the interactions between Gabosine N and its potential biological targets. These computational techniques estimate the binding mode, site, and energy of small molecules, which is crucial for understanding molecular interaction mechanisms.

Recent studies have employed molecular docking and dynamics to investigate the interactions of gabosine derivatives, including this compound, with various proteins. For instance, this compound (identified as compound 8 in one study) demonstrated an excellent binding affinity of -8.20 kcal/mol when docked against a black fungus related protein (2WTP), which is a protease. This strong binding affinity suggests a significant interaction between this compound and the target protein. Further molecular dynamics simulations performed on these protein-ligand complexes indicated their stability over a 5000 nanosecond (ns) trajectory, reinforcing the reliability of the predicted binding modes.

Beyond specific interactions, molecular dynamics simulations are broadly utilized to study the time-evolution of molecular systems, providing insights into conformational changes and activated processes that are difficult to observe experimentally. The application of these simulations to this compound allows for a dynamic perspective on its interactions within biological environments, offering a more complete picture than static docking poses alone.

Table 1: Molecular Docking Binding Affinity of this compound

CompoundTarget Protein (PDB ID)Binding Affinity (kcal/mol)Simulation TypeReference
This compoundBlack fungus related protein (2WTP)-8.20Molecular Docking & Dynamics

(Note: This table is a text-based representation of data. Interactive features are not supported in this format.)

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental for predicting the electronic structure and reactivity of chemical compounds, including this compound. These methods, often based on Density Functional Theory (DFT), provide highly accurate and quantitative data on molecular systems, enabling the study of reaction mechanisms that may not be experimentally feasible.

DFT calculations, for example, can be utilized to obtain optimized 3D geometries, enthalpies, Gibbs free energy, vibrational frequencies, Mulliken charges, and spin densities. Specifically, methods like B3LYP/6-311G+(d.p) are commonly employed for optimizing the chemical structure of compounds. The analysis of Molecular Electrostatic Potential (MEP) maps, derived from these calculations, can be interpreted to predict various molecular properties such as dipole moments, reactive sites, and interactions with other molecules or solvents. This is crucial for understanding where this compound might preferentially react or interact within a biological system.

The ability to predict reactivity through quantum chemical calculations is a central effort in computational organic chemistry, often involving the calculation of potential energy surfaces to map out reaction pathways. While specific detailed quantum chemical calculations for this compound's electronic structure or reactivity were not extensively detailed in the search results, the general applicability of these methods provides a framework for future in-depth studies.

In Silico Prediction of Biosynthetic Enzymes and Pathways

In silico prediction methods are vital for unraveling the biosynthetic pathways of natural products like this compound, especially those produced by microorganisms such as Streptomyces. These computational tools enable the identification of biosynthetic gene clusters (BGCs) and the prediction of the functions of associated enzymes, leading to the reconstruction of complete biosynthetic pathways and the prediction of final products.

A proposed biosynthetic pathway for gabosines N and O involves a keto-enol equilibrium cascade, starting from a precursor molecule, 2-epi-5-epi-valiolone (B1265091). This suggests a complex enzymatic cascade responsible for their formation. More broadly, in silico analysis of putative biosynthetic gene clusters, such as those found in Streptomyces albus for compounds like salbostatin, has revealed open reading frames homologous to known genes, providing insights into the enzymatic machinery involved. This approach allows researchers to hypothesize and investigate the specific enzymes responsible for each step in the biosynthesis of this compound.

The integration of genome mining with biosynthetic pathway analyses offers significant advantages for identifying novel compounds and characterizing previously unrecognized metabolites, including those with potential bioactivity. This computational capability is crucial for understanding the natural production of this compound and potentially manipulating its biosynthesis for enhanced yield or the creation of novel derivatives.

Rational Design Strategies for Novel this compound Analogs based on Computational Models

Rational design strategies, heavily reliant on computational models, aim to create novel compounds with improved or tailored properties. These strategies are integral to drug discovery and design, allowing for the prediction of molecular interactions and the behavior of new chemical entities.

Computational tools such as molecular docking, de novo design, virtual screening, and Quantitative Structure-Activity Relationships (QSAR) are key components of rational design. These methodologies are used to explore the chemical space of a binding site, identify potential drug candidates, and understand the structure-activity relationships that govern a compound's biological effects.

For this compound, rational design strategies could involve using its known structure and DNA-binding properties as a starting point. By employing computational modeling, researchers could design analogs with modified functional groups or altered stereochemistry to enhance its affinity for specific DNA sequences or other targets, or to modulate its biological activity. While specific detailed studies on the rational design of this compound analogs were not found in the search results, the successful synthesis of various non-natural gabosines, sometimes transferring chirality from biotransformed metabolites, underscores the feasibility and importance of such design efforts. nih.gov Computational studies can guide these synthetic efforts by predicting the most promising structural modifications, thereby streamlining the discovery of novel this compound derivatives with optimized characteristics.

Future Research Trajectories and Academic Perspectives on Gabosine N

Exploration of Undiscovered Gabosine N-Related Structures and Biosynthetic Potential

The family of gabosines, including this compound, exhibits considerable structural diversity due to variations in relative and absolute configurations at their asymmetric centers and the nature of substituents. To date, 15 gabosines have been isolated, with 14 successfully synthesized. Future research aims to explore undiscovered this compound-related structures, including both natural and non-natural analogues, and to further decipher their biosynthetic pathways. researchgate.net

Gabosine-type metabolites are widely detected across numerous Streptomyces strains, suggesting a broad biosynthetic capacity within this genus. researchgate.net The biosynthesis of carbasugars, including gabosines, has been extensively studied, leading to the preparation of a significant number of analogues in the pursuit of improved biological activities. universidadeuropea.com Mechanistic studies indicate that the transformation of precursors like 2-epi-5-epi-valiolone (B1265091) into gabosines (such as Gabosine A, B, C, and N) involves a series of complex enzymatic steps, including dehydration, oxidation, reduction, and epimerization. scite.ai Further investigation into these enzymatic processes could reveal novel biosynthetic intermediates and pathways, potentially enabling the engineered production of new gabosine derivatives with tailored properties. For instance, Gabosine I is known to be identical to valienone, an intermediate in the biosynthesis of validamycin A, highlighting the interconnectedness of these natural product pathways. researchgate.net Understanding these intricate biosynthetic routes is crucial for developing sustainable and efficient methods for producing existing gabosines and for designing strategies to access novel, structurally diverse compounds.

Development of Advanced Synthetic Methodologies for Accessing this compound Stereoisomers and Analogs

The total synthesis of gabosines has been a significant area of research, with particular attention paid to the formation of the carbocyclic ring and the precise control of absolute configurations at stereocenters. researchgate.netresearchgate.net A rational synthetic approach starting from masked p-benzoquinone has proven effective, with enantioselective acetylation serving as a practical entry point to access either enantiomer of target products, including (+)- and (-)-Gabosine N and its epimers, (+)- and (-)-epigabosines N and O. nih.gov

Future efforts in synthetic methodology are directed towards developing more efficient, stereoselective, and scalable routes. Diversity-oriented approaches, such as those employing tunable regioselective aldol (B89426) cyclization of flexible precursors, are being explored to generate a wide array of gabosine-type carbasugars. researchgate.netrsc.org Novel methods, including mercury(II)-mediated opening of 4,5-cyclopropanated pyranosides, have also been introduced for the synthesis of carba-sugar enones like gabosines. acs.org

The design and synthesis of natural product analogues often utilize strategies such as diverted total synthesis (DTS), function-oriented synthesis (FOS), biology-oriented synthesis (BIOS), complexity to diversity (CtD), hybrid molecules, and biosynthesis-inspired synthesis. rsc.org Despite these advancements, a significant challenge remains in accurately predicting the biological activity of newly designed molecules, meaning that the synthesis of gabosine analogues often relies on a trial-and-error approach. rsc.org Continued innovation in synthetic chemistry will be essential for overcoming these challenges and for providing access to a broader range of this compound stereoisomers and analogs for biological evaluation.

Deepening Mechanistic Understanding of this compound's Biological Interactions through Novel Probes

This compound, along with other gabosines like Gabosine L and Gabosine O, has demonstrated DNA-binding properties. researchgate.net The gabosine family exhibits a range of promising pharmacological activities, including anticancer effects, enzyme inhibition, and DNA binding. researchgate.netresearchgate.net For instance, Gabosine J has been reported to inhibit α-mannosidase. researchgate.net

Future research will focus on deepening the mechanistic understanding of these biological interactions. This involves designing and utilizing novel molecular probes to elucidate the precise modes of action at a molecular level. Understanding the enzyme reaction mechanisms is critical for the rational design of more potent and selective enzyme inhibitors. researchgate.net Studies on gabosine analogues, such as those inhibiting glutathione (B108866) S-transferase M1 to overcome cisplatin (B142131) resistance in lung cancer cells, underscore the importance of detailed mechanistic investigations. academictree.org

The development of mechanistic probes, often involving chemical modifications at key positions (e.g., the pseudo-anomeric position in carbohydrate mimics for glycoside hydrolase inhibitors), will be crucial. nih.gov These probes can help identify specific binding sites, characterize enzyme-inhibitor interactions, and map the cellular pathways influenced by this compound. This deeper understanding is vital for advancing this compound and its analogues as potential therapeutic agents.

Integration of Omics Data for Systems-Level Understanding of this compound's Effects

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to comprehensively profile the molecular state of a cell. nih.gov Integrating these diverse datasets is paramount for achieving a systems-level understanding of this compound's biological effects. nih.gov

Systems biology approaches, which incorporate large-scale omics platforms and computational models, are instrumental in generating mechanistic insights into cellular processes. avensonline.org Multi-omics network models, in particular, are valuable for bridging high-throughput data acquisition with systems interpretation, allowing researchers to move beyond a simple inventory of molecular components to develop a holistic understanding that can pinpoint master regulators. avensonline.org

Computational biology plays a critical role in the integrative analysis of multiple molecular profiling levels, revealing complementary information that individual omics datasets might miss. omicscouts.com For example, combining genomic and transcriptomic data helps in understanding gene expression patterns and identifying regulatory elements, while integrating proteomic data enhances the discovery of biomarkers. bioscipublisher.com Genome-scale models (GEMs) are increasingly utilized as a computational systems biology approach to interpret and integrate multi-omic data, enabling predictions of biological system behavior. nih.gov This integrated approach will be essential for comprehensively mapping the impact of this compound on cellular networks and identifying its full spectrum of biological activities.

Leveraging Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming various scientific fields, including drug discovery and biomedicine. researchgate.netmdpi.com These computational tools offer powerful capabilities for analyzing complex, high-dimensional datasets and accelerating research into compounds like this compound. mdpi.com

In this compound research, AI and ML can be leveraged in several ways:

Prediction of Biological Activity: ML algorithms can be trained on existing data of gabosine structures and their known biological activities to predict the potential efficacy of novel gabosine analogues. This can significantly reduce the need for extensive in vitro and in vivo screening. researchgate.net

Structure-Activity Relationship (SAR) Elucidation: AI can help identify subtle patterns and relationships between the chemical structure of gabosines and their biological effects, leading to a deeper understanding of SARs and guiding the design of more potent and selective compounds.

Biosynthetic Pathway Prediction: ML models can analyze genomic data from Streptomyces strains to predict novel biosynthetic gene clusters responsible for gabosine production or the generation of new gabosine-like structures.

Omics Data Integration and Analysis: AI and ML are crucial for the data-driven analysis of multi-omics data, including feature selection, dimension reduction, clustering, and biological network inference. scilifelab.se This facilitates the identification of key biological functions, pathways, and potential biomarkers or targetable genes influenced by this compound. scilifelab.se

Synthetic Route Optimization: AI can assist in optimizing synthetic methodologies by predicting reaction outcomes, identifying optimal reaction conditions, and suggesting novel synthetic routes for accessing challenging stereoisomers or complex analogues.

The increasing role of AI and ML in handling large datasets and identifying intricate patterns will be pivotal in accelerating the discovery, synthesis, and mechanistic understanding of this compound and its therapeutic potential. researchcommons.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gabosine N
Reactant of Route 2
Gabosine N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.